molecular formula C15H27BO2 B2848997 4-Propylcyclohex-1-enylboronic acid, pinacol ester CAS No. 2096334-45-9

4-Propylcyclohex-1-enylboronic acid, pinacol ester

Cat. No. B2848997
CAS RN: 2096334-45-9
M. Wt: 250.19
InChI Key: AALBRBHEPBSUPZ-UHFFFAOYSA-N
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Description

“4-Propylcyclohex-1-enylboronic acid, pinacol ester” is a chemical compound with the CAS Number: 2096334-45-9 and Linear Formula: C15H27BO2 . It has a molecular weight of 250.19 . The IUPAC name for this compound is 4,4,5,5-tetramethyl-2-(4-propyl-1-cyclohexen-1-yl)-1,3,2-dioxaborolane .


Synthesis Analysis

Pinacol boronic esters, such as “4-Propylcyclohex-1-enylboronic acid, pinacol ester”, are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is not well developed, but catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters has been reported . This process utilizes a radical approach .


Molecular Structure Analysis

The InChI code for “4-Propylcyclohex-1-enylboronic acid, pinacol ester” is 1S/C15H27BO2/c1-6-7-12-8-10-13(11-9-12)16-17-14(2,3)15(4,5)18-16/h10,12H,6-9,11H2,1-5H3 .


Chemical Reactions Analysis

Pinacol boronic esters are used in various chemical reactions. For instance, they are used in catalytic protodeboronation, which is paired with a Matteson–CH2–homologation . This protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Propylcyclohex-1-enylboronic acid, pinacol ester” include a molecular weight of 250.19 and a linear formula of C15H27BO2 .

Mechanism of Action

properties

IUPAC Name

4,4,5,5-tetramethyl-2-(4-propylcyclohexen-1-yl)-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27BO2/c1-6-7-12-8-10-13(11-9-12)16-17-14(2,3)15(4,5)18-16/h10,12H,6-9,11H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AALBRBHEPBSUPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CCC(CC2)CCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27BO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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